molecular formula C15H15FN2O B5138027 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide

2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide

Cat. No. B5138027
M. Wt: 258.29 g/mol
InChI Key: HBFIHSFHZDGJLS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential medical applications.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide is not fully understood. However, studies have suggested that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide exerts its anticancer activity by inhibiting the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has also been shown to modulate the activity of various signaling pathways involved in cell proliferation and apoptosis. In terms of its neuroprotective effects, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and physiological effects:
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. Studies have also shown that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide can cross the blood-brain barrier, indicating its potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments is its low toxicity, which allows for higher doses to be administered without causing harm to the subjects. Additionally, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to be stable in various biological fluids, making it suitable for in vitro and in vivo studies. However, one limitation of using 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide. One area of interest is the development of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide and its potential for use in the treatment of various diseases. Finally, studies are needed to investigate the long-term effects of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide administration and its potential for drug interactions.

Synthesis Methods

2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide can be synthesized using various methods, including the condensation reaction of 4-fluoroacetophenone and 4-pyridineethanamine. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, under reflux conditions. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been extensively studied for its potential medical applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-pyridin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-11(13-6-8-17-9-7-13)18-15(19)10-12-2-4-14(16)5-3-12/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFIHSFHZDGJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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